molecular formula C39H47N3O3PPdS- B13900993 (t-Bu)PhCPhos Pd G3

(t-Bu)PhCPhos Pd G3

Cat. No.: B13900993
M. Wt: 775.3 g/mol
InChI Key: OZIFSKXMWZAJSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (t-Bu)PhCPhos Pd G3 involves the coordination of tert-butylphenylphosphine ligands to a palladium center. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(t-Bu)PhCPhos Pd G3 is primarily used in various cross-coupling reactions, including:

    Buchwald-Hartwig Cross Coupling: Formation of C-N bonds.

    Heck Reaction: Formation of C-C bonds.

    Hiyama Coupling: Formation of C-C bonds.

    Negishi Coupling: Formation of C-C bonds.

    Sonogashira Coupling: Formation of C-C bonds.

    Stille Coupling: Formation of C-C bonds.

    Suzuki-Miyaura Coupling: Formation of C-C bonds

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, alkyl halides, and various bases such as potassium carbonate and sodium methanesulfonate. The reactions are typically carried out in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions .

Major Products

The major products formed from these reactions are arylated amines, alkenes, and other substituted aromatic compounds .

Mechanism of Action

The mechanism of action of (t-Bu)PhCPhos Pd G3 involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(t-Bu)PhCPhos Pd G3 stands out due to its exceptional stability, solubility in common organic solvents, and high reactivity in the arylation of sterically hindered primary amines. Its ability to accommodate bulky ligands and its long life in solution make it a preferred choice for many synthetic applications .

Properties

Molecular Formula

C39H47N3O3PPdS-

Molecular Weight

775.3 g/mol

IUPAC Name

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

OZIFSKXMWZAJSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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